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Compound of Interest

Compound Name: (6-Bromoisoquinolin-3-yl)methanol

Cat. No.: B11875323

Get Quote

Introduction & Strategic Significance
(6-Bromoisoquinolin-3-yl)methanol (CAS: 1783531-68-9) is a high-value heterocyclic

intermediate in drug discovery.[1] Its significance lies in its dual-functionality:

The 6-Bromo Handle: A pre-installed electrophile for Palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid elaboration of the benzenoid ring.

The 3-Hydroxymethyl Handle: A versatile nucleophile or electrophile precursor (via

mesylation/halogenation) for extending the heterocyclic core, often used to improve solubility

or engage in H-bonding within a kinase ATP-binding pocket.

This scaffold is frequently encountered in the synthesis of Rho-kinase (ROCK) inhibitors,

WEE1 inhibitors, and other ATP-competitive agents where the isoquinoline core mimics the

adenine ring of ATP.

Synthesis & Impurity Profiling
Understanding the synthetic origin is critical for anticipating impurities during characterization.

This compound is typically generated via the reduction of Methyl 6-bromoisoquinoline-3-
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carboxylate.

Synthetic Pathway & Impurity Logic
The following diagram outlines the reduction workflow and the specific impurities that must be

targeted during QC.
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Figure 1: Synthetic pathway and potential impurity profile. Impurity B is common when using

strong reductants (LiAlH4), while Impurity A persists with mild reductants (NaBH4).

Structural Characterization (The Core)
Rigorous identification requires a multi-modal approach.[2] The following protocols are self-

validating: the data from one method must corroborate the others.

Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection: DMSO-d₆ is the standard validation solvent. It ensures solubility and

prevents the exchange of the hydroxyl proton, allowing observation of the –OH coupling

(triplet), which serves as a confirmation of the primary alcohol state.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are estimates based on the isoquinoline core and substituent effects.

Use these ranges for assignment.
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Position Proton Type
Shift (δ
ppm)

Multiplicity
Coupling
(Hz)

Diagnostic
Value

H1 Aromatic 9.20 – 9.40 Singlet (s) -

Critical: Most

deshielded

singlet;

confirms

isoquinoline

core integrity.

H5 Aromatic 8.20 – 8.35 Doublet (d) J ≈ 2.0 (meta)

Ortho to

bridgehead;

often appears

as a singlet

or fine

doublet.

H8 Aromatic 8.05 – 8.15 Doublet (d)
J ≈ 8.5

(ortho)

Couples

strongly with

H7.

H4 Aromatic 7.80 – 8.00 Singlet (s) -

Critical:

Singlet

indicates

substitution at

C3.

H7 Aromatic 7.70 – 7.85 dd J ≈ 8.5, 2.0

Couples to

H8 (ortho)

and H5

(meta).

OH Hydroxyl 5.40 – 5.60 Triplet (t) J ≈ 5.5

Confirms

alcohol

functionality

(disappears

with D₂O

shake).

CH₂ Benzylic 4.65 – 4.80 Doublet (d) J ≈ 5.5 Couples to

OH;
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collapses to

singlet on

D₂O shake.

¹³C NMR Key Signals
C1 (Imine-like): ~152 ppm.

C3 (Substituted): ~155 ppm.

C-Br (C6): ~125 ppm (Look for lower intensity due to lack of NOE).

CH₂OH: ~62-64 ppm.[3]

Mass Spectrometry (MS) Validation
The presence of Bromine provides a distinct isotopic fingerprint that serves as an immediate

visual confirmation of identity.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

Molecular Formula: C₁₀H₈BrNO

Exact Mass: 236.98 (⁷⁹Br) / 238.98 (⁸¹Br)

Acceptance Criteria:

Isotope Pattern: You must observe a 1:1 doublet at m/z238.0 [M+H]⁺ and 240.0 [M+H]⁺.

Absence of De-bromination: No significant peak at m/z 160 (indicates loss of Br, a sign of

poor ionization parameters or sample degradation).

Purity & Physicochemical Profiling
Characterization is incomplete without quantifying purity and stability.

HPLC Method (Reverse Phase)
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This method separates the polar alcohol from the non-polar starting ester and the over-reduced

methyl impurity.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

Retention Order:

(6-Bromoisoquinolin-3-yl)methanol (Target)

Methyl 6-bromoisoquinoline-3-carboxylate (Impurity A - Late eluter)

Physicochemical Properties[4]
Property Value / Range Notes

Appearance Off-white to pale yellow solid
Darkening indicates oxidation

or light sensitivity.

Melting Point > 100 °C (Predicted)

Note: 6-Bromoisoquinoline

melts at ~55°C; the H-bonding

of the alcohol significantly

raises the MP.

Solubility DMSO, Methanol, DMF
Poor solubility in water and

hexanes.

LogP ~ 2.1
Moderate lipophilicity; suitable

for cell permeability.

Analytical Decision Tree
Use this workflow to troubleshoot and validate your sample.
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Figure 2: Validation logic flow. Note that the absence of the OH triplet often indicates wet

solvent, not necessarily a failed synthesis.

Safety & Handling
Hazard Class: Irritant (H315, H319, H335).

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is

susceptible to slow oxidation to the aldehyde upon prolonged exposure to air and light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11875323/docs#technical-guide-characterization-
validation-of-6-bromoisoquinolin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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